molecular formula C23H27NO3 B2587612 Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate CAS No. 1421449-44-6

Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate

Cat. No.: B2587612
CAS No.: 1421449-44-6
M. Wt: 365.473
InChI Key: BFQTZPUPNZSELO-UHFFFAOYSA-N
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Description

Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperidine ring substituted with a propylbenzoyl group and a benzoate ester, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Propylbenzoyl Group: The propylbenzoyl group is introduced via an acylation reaction using 4-propylbenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperidine derivative with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure regulation.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and propylbenzoyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-1-yl)benzoate: Similar structure but lacks the propylbenzoyl group.

    1-Methyl-4-(piperidin-4-yl)piperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate is unique due to the presence of both the propylbenzoyl group and the benzoate ester, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[1-(4-propylbenzoyl)piperidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-3-4-17-5-7-20(8-6-17)22(25)24-15-13-19(14-16-24)18-9-11-21(12-10-18)23(26)27-2/h5-12,19H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQTZPUPNZSELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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